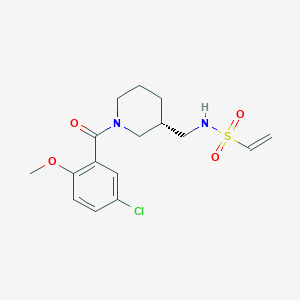
Kras4B G12D-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kras4B G12D-IN-1 is a novel compound designed to target the oncogenic KRAS4B-G12D mutation, which is a common driver in various human cancers. This compound has shown potential in inhibiting the KRAS4B-G12D protein, thereby reducing its expression and activity in cancer cells .
Preparation Methods
The synthesis of Kras4B G12D-IN-1 involves a series of chemical reactions, including the addition of a lipid tail to a previously known active compound, 1,2,4-benzothiadiazine, 3,4-dihydro-1,1-dioxide . The synthetic route typically includes:
Formation of the core structure: The core structure of the compound is synthesized through a series of organic reactions, including condensation and cyclization.
Addition of the lipid tail: A lipid tail, analogous to the farnesyl group of the KRAS4B protein, is attached to the core structure to enhance its targeting ability.
Industrial production methods for this compound are still under development, as it is primarily used in research settings.
Chemical Reactions Analysis
Kras4B G12D-IN-1 undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions, which are essential for its activation and deactivation within biological systems.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles, which can modify its structure and activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kras4B G12D-IN-1 has a wide range of scientific research applications:
Cancer Research: It is primarily used to study the inhibition of KRAS4B-G12D in various cancer models, including pancreatic, colorectal, and lung cancers.
Drug Discovery: The compound serves as a lead molecule for developing new drugs targeting KRAS4B-G12D and other RAS family mutations.
Biological Studies: Researchers use it to understand the molecular mechanisms of KRAS4B-G12D-mediated signaling pathways and their role in cancer progression.
Mechanism of Action
Kras4B G12D-IN-1 exerts its effects by targeting the KRAS4B-G12D protein. It locks the protein in its GDP-bound state, preventing it from activating downstream signaling pathways that promote cancer cell proliferation . The compound also interacts with the phosphodiesterase-δ enzyme, impairing KRAS4B enrichment at the lipid bilayer and reducing its activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H21ClN2O4S |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[[(3S)-1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]methyl]ethenesulfonamide |
InChI |
InChI=1S/C16H21ClN2O4S/c1-3-24(21,22)18-10-12-5-4-8-19(11-12)16(20)14-9-13(17)6-7-15(14)23-2/h3,6-7,9,12,18H,1,4-5,8,10-11H2,2H3/t12-/m1/s1 |
InChI Key |
OUHXNDKRYIEFPD-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC[C@@H](C2)CNS(=O)(=O)C=C |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)CNS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















